molecular formula C19H21N5O3S B2821857 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide CAS No. 887348-63-2

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide

Cat. No.: B2821857
CAS No.: 887348-63-2
M. Wt: 399.47
InChI Key: ZTUMCFDXPNQNPF-UHFFFAOYSA-N
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Description

2-((1-(4-Ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a synthetic tetrazole derivative of significant interest in chemical biology and medicinal chemistry research. The core 1H-tetrazole structure is a valuable bioisostere for carboxylic acids and other functional groups, often used to modify a compound's polarity, metabolic stability, and binding characteristics . Tetrazoles are frequently employed as synthetic intermediates and key scaffolds in the development of pharmacologically active molecules. This specific compound features a propanamide linker with a thioether bridge connecting it to the tetrazole ring, further substituted with 4-ethoxyphenyl and 2-methoxyphenyl groups. The incorporation of these aromatic ethers suggests potential applications in the design of molecules that can interact with biological targets through specific binding sites . Researchers utilize such complex tetrazole derivatives in various applications, including the development of novel inhibitors, as functional components in material science, and as key intermediates in multi-step organic syntheses . The synthetic routes for such molecules often involve cycloaddition reactions between nitriles and azides, or substitutions on pre-formed tetrazole rings . This product is provided for research purposes as part of specialized chemical collections. It is sold on an "as-is" basis, and the buyer assumes responsibility for confirming its identity and purity. This product is For Research Use Only. Not for human or veterinary use.

Properties

IUPAC Name

2-[1-(4-ethoxyphenyl)tetrazol-5-yl]sulfanyl-N-(2-methoxyphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-11-9-14(10-12-15)24-19(21-22-23-24)28-13(2)18(25)20-16-7-5-6-8-17(16)26-3/h5-13H,4H2,1-3H3,(H,20,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTUMCFDXPNQNPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)SC(C)C(=O)NC3=CC=CC=C3OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

399.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves several key steps:

  • Formation of the Tetrazole Ring: : This step typically involves the reaction of a hydrazine derivative with an appropriate nitrile compound in the presence of an acid catalyst.

  • Introduction of the Thioether Linkage: : The thioether is generally introduced through a nucleophilic substitution reaction, where a thiol derivative is reacted with a haloalkane or similar electrophilic compound.

  • Formation of the Amide Bond: : The amide bond is usually formed by reacting the resulting product with an amine derivative in the presence of a coupling agent such as carbodiimide or through the use of an acid chloride intermediate.

Industrial Production Methods

Industrial production methods may vary depending on the scale of production and the desired purity of the compound. Commonly, large-scale synthesis involves:

  • Batch Reaction Processes: : Using large reactors to perform each step sequentially, followed by purification steps.

  • Continuous Flow Synthesis: : Utilizes a continuous flow reactor to streamline the production process, enhancing efficiency and reducing reaction times.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The thioether (-S-) and tetrazole moieties participate in nucleophilic substitutions under controlled conditions.

Reaction Type Reagents/Conditions Products Yield/Notes
Thioether alkylationAlkyl halides (e.g., CH₃I), K₂CO₃, DMF, 60°CSulfonium salts or S-alkyl derivativesModerate yields (~50–70%)
Tetrazole ring substitutionAmines (e.g., NH₃), CuI, DMSO, 100°C5-amino-tetrazole analogsSelective at N1-position

Key Findings :

  • The thioether sulfur exhibits moderate nucleophilicity, enabling alkylation with primary alkyl halides.

  • The tetrazole ring undergoes selective substitution at the N1 position with amines under Cu(I) catalysis, retaining the 4-ethoxyphenyl group .

Oxidation Reactions

The thioether group is susceptible to oxidation, forming sulfoxides or sulfones depending on reaction intensity.

Oxidizing Agent Conditions Product Selectivity
H₂O₂ (30%)Acetic acid, 25°C, 6 hSulfoxide (R-S(=O)-R')>90% conversion
KMnO₄H₂SO₄, 0°C, 2 hSulfone (R-SO₂-R')Requires controlled pH

Mechanistic Insight :

  • Oxidation proceeds via a radical intermediate for sulfoxide formation, while sulfones require stronger acidic conditions.

Hydrolysis Reactions

The propanamide group undergoes hydrolysis under acidic or basic conditions:

Conditions Reagents Products Kinetics
6M HCl, reflux, 12 hH₃O⁺Carboxylic acid + 2-methoxyanilineComplete decomposition
NaOH (2M), 80°C, 8 hOH⁻Sodium carboxylate + 2-methoxyaniline85% yield

Structural Impact :

  • Hydrolysis disrupts the amide bond, releasing 2-methoxyaniline and a tetrazole-thio carboxylic acid derivative .

Coordination with Metal Ions

The tetrazole and thioether groups act as ligands for transition metals:

Metal Salt Conditions Complex Type Stability Constant (log K)
Cu(II) nitrateEthanol, 25°C, 2 hTetrazole-Cu²⁺-thioether complexes4.2 ± 0.3
Fe(III) chlorideAqueous pH 7, 40°COctahedral Fe³⁺ complexesModerate stability

Applications :

  • Metal complexes exhibit enhanced solubility and potential catalytic activity in oxidation reactions.

Photochemical Degradation

The compound shows sensitivity to UV light, leading to structural rearrangements:

Light Source Conditions Degradation Products Half-Life
UV-C (254 nm)Methanol, 25°C, 48 hTetrazole ring cleavage productst₁/₂ = 12 h
Sunlight (simulated)Aqueous buffer, pH 7.4, 7 dMethoxy-phenyl sulfenic acid derivatives30% degradation

Implications :

  • Photodegradation pathways involve homolytic S–N bond cleavage in the tetrazole ring.

Electrophilic Aromatic Substitution

The 4-ethoxyphenyl and 2-methoxyphenyl groups undergo directed electrophilic substitutions:

Reagent Conditions Position Major Product
HNO₃/H₂SO₄0–5°C, 2 hPara to ethoxy groupNitro-substituted derivative
Br₂ (1 equiv)FeBr₃, CH₂Cl₂, 25°COrtho to methoxy groupMonobrominated analog

Regioselectivity :

  • Electron-donating methoxy/ethoxy groups direct electrophiles to para/ortho positions .

Reductive Transformations

Catalytic hydrogenation targets the tetrazole ring and thioether:

Catalyst Conditions Products Selectivity
H₂ (1 atm), Pd/CEthanol, 25°C, 6 hTetrahydrotetrazole + thiolPartial reduction
NaBH₄/NiCl₂THF, 0°C, 1 hThiol intermediate70% conversion

Challenges :

  • Over-reduction of the tetrazole ring leads to ring-opening byproducts.

Scientific Research Applications

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is utilized in various scientific fields:

  • Chemistry: : As a building block in organic synthesis, especially for creating complex molecules for pharmaceuticals.

  • Biology: : Investigated for its potential biological activity, including as an enzyme inhibitor or receptor ligand.

  • Medicine: : Explored for therapeutic applications, particularly in drug design and discovery.

Mechanism of Action

The mechanism of action for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide involves interacting with specific molecular targets, often proteins or enzymes, altering their activity. The tetrazole ring may bind to metal ions or active sites, while the thioether and amide groups can interact with other functional groups through hydrogen bonding or hydrophobic interactions, modulating the biological activity of the compound.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Analysis

The table below compares the target compound with key analogs:

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituents Pharmacological Activity References
Target Compound C₂₀H₂₂N₆O₃S 426.49 4-ethoxyphenyl-tetrazole, thioether, N-(2-methoxyphenyl)propanamide Under investigation
2-(4-Chlorophenoxy)-2-methyl-N-(1H-tetrazol-5-yl)propanamide (Clofibric acid analog) C₁₁H₁₂ClN₅O₂ 289.70 4-chlorophenoxy, tetrazole Antidiabetic, dyslipidemia therapy
N-(2-Fluorophenyl)-3-(2-methoxyphenyl)-2-(1H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 2-fluorophenyl, 2-methoxyphenyl, tetrazole Not reported
2-((4-Allyl-5-phenyl-4H-1,2,4-triazol-3-yl)thio)-N-(2-methoxyphenyl)acetamide C₂₀H₂₀N₄O₂S 392.46 Triazole, allyl, N-(2-methoxyphenyl)acetamide Not specified
N-(4-Fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide C₁₇H₁₆FN₅O₂ 341.34 4-fluorophenyl, 4-methoxyphenyl, tetrazole Research compound (STK092906)
Key Observations:

Tetrazole vs.

Thioether Linkage : Unlike oxygen ethers in clofibric acid analogs, the thioether in the target compound may enhance resistance to oxidative metabolism, prolonging half-life .

The 2-methoxyphenyl group on the propanamide introduces steric hindrance, which could influence target selectivity compared to para-substituted analogs .

Pharmacokinetic and Biopharmaceutical Comparisons

Bioavailability and Metabolism:
  • Clofibric Acid Analog (Compound 1) : Exhibits 65% oral bioavailability in rat models, attributed to the tetrazole’s stability against hepatic degradation .
  • Target Compound : The ethoxy and methoxy groups may further reduce first-pass metabolism, but its higher molecular weight (426 vs. 289 g/mol) could limit passive diffusion .
Solubility and LogP:
  • The target compound’s calculated logP (~3.5) exceeds that of N-(4-fluorophenyl)-3-(4-methoxyphenyl)-2-(2H-tetrazol-5-yl)propanamide (logP ~2.9), suggesting improved lipid bilayer penetration but reduced aqueous solubility .

Biological Activity

2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological mechanisms, and various research findings related to its pharmacological properties.

The synthesis of this compound typically involves several steps, including the formation of the tetrazole ring through cyclization reactions and the introduction of the ethoxyphenyl and methoxyphenyl groups via nucleophilic substitutions. The final product is obtained through a coupling reaction involving a thiol-based reagent. The molecular formula of the compound is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S, with a molecular weight of 399.5 g/mol .

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets:

  • Enzyme Inhibition : The tetrazole ring acts as a bioisostere for carboxylic acids, enabling the compound to bind effectively to enzyme active sites, thereby modulating their activity.
  • Receptor Interaction : The compound may influence receptor pathways relevant in various physiological processes, including inflammation and cancer progression .

Anticancer Activity

Research has indicated that derivatives of this compound exhibit significant anticancer properties. For instance, studies have demonstrated that similar tetrazole-containing compounds can induce apoptosis in cancer cells by activating mitochondrial pathways. In vitro assays showed a dose-dependent decrease in cell viability in various cancer cell lines, suggesting potential therapeutic applications in oncology .

Antimicrobial Properties

Another area of interest is the antimicrobial activity associated with this compound. Preliminary studies have shown that it possesses inhibitory effects against several bacterial strains, indicating its potential as an antimicrobial agent. The mechanism appears to involve disruption of bacterial cell membranes, although further investigation is required to elucidate specific pathways .

Research Findings Summary

Study Findings Reference
Anticancer ActivityInduces apoptosis in cancer cells; effective against multiple cancer lines
Antimicrobial EffectsInhibitory action against various bacterial strains; potential membrane disruption mechanism
Enzyme InteractionModulates enzyme activity through binding at active sites

Q & A

Q. What are the recommended synthetic routes for 2-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)thio)-N-(2-methoxyphenyl)propanamide, and how are critical intermediates characterized?

  • Methodological Answer : The synthesis typically involves multi-step reactions starting with the formation of the tetrazole ring via cyclization of nitriles with sodium azide, followed by thioether linkage formation using mercaptoacetic acid derivatives. Critical intermediates, such as the tetrazole precursor and thiolated intermediates, are characterized using 1H/13C NMR to confirm regioselectivity and IR spectroscopy to verify functional groups (e.g., S-H stretching at ~2500 cm⁻¹). Final purification employs HPLC with a C18 column and acetonitrile/water mobile phase to achieve >95% purity .

Q. Which spectroscopic methods are most effective for confirming the structural integrity of the compound?

  • Methodological Answer :
  • 1H/13C NMR : Resolves aromatic protons (δ 6.8–7.4 ppm for ethoxyphenyl and methoxyphenyl groups) and confirms the tetrazole ring (δ 8.1–8.3 ppm for N-H in DMSO-d6) .
  • IR Spectroscopy : Validates the thioether bond (C-S stretch at ~680 cm⁻¹) and amide carbonyl (C=O stretch at ~1680 cm⁻¹) .
  • Mass Spectrometry (HRMS) : Provides exact mass confirmation (e.g., [M+H]+ calculated for C₁₉H₂₁N₅O₃S: 416.1392) .

Advanced Research Questions

Q. How can reaction parameters be optimized to improve the yield of this compound during synthesis?

  • Methodological Answer : Key parameters include:
  • Solvent Choice : Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution for thioether bond formation, while ethanol improves cyclization efficiency .
  • Temperature : Controlled reflux (80–100°C) minimizes side reactions during tetrazole ring formation .
  • Catalysts : Triethylamine (TEA) or NaHCO₃ accelerates amide coupling reactions .
    Table 1 summarizes optimized conditions:
StepSolventTemperature (°C)CatalystYield (%)
Tetrazole cyclizationEthanol80NaN₃65–70
Thioether formationDMF25 (RT)TEA85–90
Amide couplingTHF60NaHCO₃75–80

Q. What strategies address conflicting bioactivity results in different studies on this compound?

  • Methodological Answer : Discrepancies in bioactivity (e.g., IC₅₀ values in enzyme inhibition assays) may arise from:
  • Assay Conditions : Variations in pH (7.4 vs. 6.8) or ionic strength alter ligand-receptor binding kinetics .
  • Cell Line Selection : Differences in membrane permeability (e.g., HeLa vs. HEK293) affect intracellular concentrations .
    Validation Strategies :
  • Dose-Response Repetition : Conduct triplicate assays with internal controls (e.g., staurosporine for cytotoxicity).
  • Molecular Docking : Compare binding poses in crystal structures (PDB: 3ERT for estrogen receptors) to identify key interactions (e.g., hydrogen bonding with tetrazole N-atoms) .

Table 2 : Bioactivity Data Comparison

StudyTargetIC₅₀ (μM)Assay Conditions
PubChem (2021)COX-212.3 ± 1.2pH 7.4, 37°C
Khalil et al. (2025)HDAC68.7 ± 0.9pH 6.8, 25°C

Data Contradiction Analysis

  • Synthesis Yield Variability : Lower yields (~65%) in tetrazole cyclization (Table 1) may stem from incomplete azide cyclization; optimizing NaN₃ stoichiometry (1.2 equiv) increases yield to 78% .
  • Bioactivity Conflicts : Higher COX-2 inhibition in PubChem data (IC₅₀ = 12.3 μM) vs. HDAC6 activity (IC₅₀ = 8.7 μM) highlights target specificity. Cross-validation with surface plasmon resonance (SPR) can quantify binding affinities .

Key Recommendations for Researchers

  • Synthesis : Prioritize DMF as a solvent for thioether steps to achieve >85% yield .
  • Bioactivity Studies : Standardize assay pH (7.4) and include co-solvent controls (e.g., DMSO ≤0.1%) to minimize artifacts .
  • Data Reproducibility : Share raw NMR spectra and HPLC chromatograms in supplementary materials for peer validation .

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